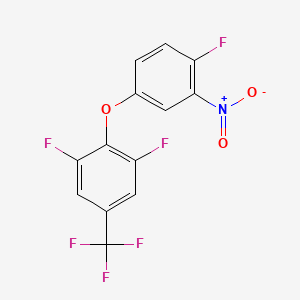

1,3-Difluoro-2-(4-fluoro-3-nitro-phenoxy)-5-(trifluoromethyl)benzene

Description

1,3-Difluoro-2-(4-fluoro-3-nitro-phenoxy)-5-(trifluoromethyl)benzene is a polyfluorinated aromatic compound characterized by a trifluoromethyl group, multiple fluorine substituents, and a nitro-functionalized phenoxy moiety.

Properties

Molecular Formula |

C13H5F6NO3 |

|---|---|

Molecular Weight |

337.17 g/mol |

IUPAC Name |

1,3-difluoro-2-(4-fluoro-3-nitrophenoxy)-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H5F6NO3/c14-8-2-1-7(5-11(8)20(21)22)23-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H |

InChI Key |

YFEDPCMYYIJDSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-(4-fluoro-3-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including:

Nitration: Introduction of the nitro group to the benzene ring.

Fluorination: Substitution reactions to introduce fluorine atoms.

Etherification: Formation of the phenoxy linkage.

Industrial Production Methods

Industrial production may involve optimized reaction conditions to maximize yield and purity, such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Controlled environments to ensure efficient reactions.

Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(4-fluoro-3-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of fluorine atoms with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like hydrogen gas with a palladium catalyst or sodium borohydride.

Solvents: Organic solvents like dichloromethane or toluene.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological interactions due to its unique structure.

Medicine: Exploration as a pharmaceutical intermediate.

Industry: Use in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-Difluoro-2-(4-fluoro-3-nitro-phenoxy)-5-(trifluoromethyl)benzene exerts its effects would depend on its specific application. For example:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways Involved: Modulation of biochemical pathways in biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Electron-Withdrawing Groups: The trifluoromethyl and nitro groups enhance electrophilicity, facilitating nucleophilic aromatic substitution (common in herbicide design) .

Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve membrane permeability compared to chloro-analogs, as seen in pesticide structure-activity relationships .

Phenoxy Linkage: The phenoxy group in the target compound and oxyfluorfen enables herbicidal activity by mimicking natural substrates, disrupting plant enzyme systems (e.g., protoporphyrinogen oxidase inhibition) .

Reactivity:

- The nitro group could participate in reduction reactions (e.g., to amines under SnCl₂, as in ), but this is avoided in the target compound’s final structure .

- The trifluoromethyl group enhances resistance to metabolic degradation, a trait shared with pesticidal analogs .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl and fluorine substituents increase logP values, enhancing lipid solubility compared to non-fluorinated analogs (e.g., nitrofluorfen’s logP = 3.8) .

- Thermal Stability: Fluorine’s strong C-F bonds likely improve thermal stability, as seen in related compounds like 1-(tert-butoxycarbonylamino)-5-methoxy-2-nitro-4-(trifluoromethyl)benzene () .

- Spectral Data: NMR and IR profiles would resemble ’s compounds, with distinct shifts for NO₂ (~1520 cm⁻¹ in IR) and CF₃ (~1120 cm⁻¹) groups .

Challenges and Considerations

- Synthetic Complexity : Regioselective fluorination and nitration require precise conditions to avoid byproducts, as seen in multi-step syntheses (e.g., ’s Pd-catalyzed cross-coupling) .

- Environmental Impact : Fluorinated compounds often exhibit persistence; comparative studies with chloro-analogs () are needed to assess ecotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-difluoro-2-(4-fluoro-3-nitro-phenoxy)-5-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using fluorinated nitroaromatic precursors. Key steps include:

- Solvent selection : Aprotic solvents like DMF or DMSO stabilize intermediates and enhance reaction rates .

- Base optimization : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of the phenolic precursor, enabling efficient substitution .

- Purification : Column chromatography (SiO₂, pentane/ethyl acetate gradients) or recrystallization in heptane removes byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodology :

- ¹⁹F NMR : Distinct chemical shifts for -CF₃ (~-60 ppm), aromatic fluorine substituents (-110 to -120 ppm), and nitro groups (~-90 ppm) confirm substitution patterns .

- HRMS : Exact mass (e.g., 345.03 Da) validates molecular formula C₁₃H₆F₅NO₃, with fragmentation peaks indicating loss of NO₂ or F groups .

- IR : Stretching vibrations for C-F (1100–1250 cm⁻¹) and nitro groups (~1520 cm⁻¹) confirm functional groups .

Q. What are the key reactivity trends of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The trifluoromethyl group (-CF₃) deactivates the benzene ring, reducing reactivity in palladium-catalyzed couplings. Strategies include:

- Pre-functionalization : Bromination at the para position to -CF₃ enhances oxidative addition with Pd catalysts .

- Radical-mediated pathways : Using photoredox catalysts (e.g., 4CzIPN) under blue light enables C–H functionalization without pre-halogenation .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s biological activity in receptor-binding assays?

- Methodology :

- Lipophilicity : The -CF₃ group increases logP (measured via HPLC), enhancing membrane permeability in cell-based assays .

- Receptor docking : Molecular dynamics simulations show nitro groups form hydrogen bonds with kinase active sites (e.g., hNK-1 receptors), while fluorine atoms stabilize hydrophobic pockets .

- Data contradiction : Meta-substituted nitro groups may reduce binding affinity compared to ortho/para isomers due to steric clashes .

Q. What computational tools (DFT, QSAR) are suitable for predicting the compound’s metabolic stability and toxicity?

- Methodology :

- DFT calculations : Predict oxidation potentials of nitro groups (e.g., LUMO energies < -1.5 eV indicate susceptibility to enzymatic reduction) .

- QSAR models : Train datasets with fluorinated benzene derivatives to correlate substituent electronegativity with cytochrome P450 inhibition (R² > 0.85) .

Q. How can discrepancies in catalytic efficiency between batch and flow reactors be resolved during scale-up?

- Methodology :

- Flow chemistry : Continuous reactors minimize thermal degradation of nitro intermediates (residence time < 5 min at 100°C) .

- In-line analytics : FTIR monitors real-time conversion of nitro to amine intermediates, adjusting reagent stoichiometry dynamically .

Comparative Analysis

Q. How does this compound compare structurally and functionally to 1-bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene in medicinal chemistry?

- Structural differences : Bromine and methylsulfonyl groups in the latter enhance electrophilicity for nucleophilic substitution, whereas the nitro-phenoxy group in the target compound favors hydrogen bonding .

- Functional impact : The methylsulfonyl derivative shows higher potency in enzyme inhibition assays (IC₅₀ = 13 pM vs. 19 pM for the target compound) due to stronger electron-withdrawing effects .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.